(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-21-12-7-13(23-2)14(24-3)8-16(12)26-18(21)20-17(22)10-4-5-11-15(6-10)25-9-19-11/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOLRYJCVWCSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. The process often begins with the formation of intermediate compounds through reactions such as condensation, cyclization, and substitution. Key reagents may include benzoic acid derivatives, thionyl chloride, and methoxy-substituted anilines. Reaction conditions often require controlled temperatures and pH levels to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized to enhance efficiency and reduce costs. This might involve continuous flow chemistry techniques, which allow for the consistent production of the compound. Catalysts and automated systems are employed to streamline the process and ensure the compound meets industrial standards.
Types of Reactions:
Reduction: It can be reduced under specific conditions, often using reagents like lithium aluminum hydride, to yield reduced forms.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens or acids for substitution reactions. Reaction conditions vary but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts where necessary.
Major Products Formed: The major products depend on the type of reaction. Oxidation may produce hydroxylated or carboxylated derivatives, reduction yields simpler hydrogenated forms, and substitution results in compounds with varied functional groups replacing hydrogen atoms on the benzothiazole rings.
Scientific Research Applications
Chemistry: The compound's structure allows for its use as a ligand in coordination chemistry, aiding in the synthesis of metal-organic frameworks or other coordination complexes.
Biology: Its bioactive nature makes it a candidate for use in developing pharmaceuticals, particularly those targeting enzymes or receptors due to its potential inhibitory properties.
Medicine: Research is ongoing into its application as an anticancer agent, given its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.
Industry: In the industry, it may be used as a precursor for the synthesis of more complex organic molecules, and in the production of materials with specific electronic or photonic properties.
Mechanism of Action
Mechanism: The compound exerts its effects through interaction with specific molecular targets, often proteins or nucleic acids. Its mechanism of action may involve binding to active sites, altering enzyme activity, or interfering with signal transduction pathways.
Molecular Targets and Pathways: It may target enzymes like kinases or proteases, inhibiting their activity and thereby affecting cellular processes such as metabolism or signal transduction. Pathways involved could include those regulating cell growth and apoptosis, making it relevant in cancer research.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Unsubstituted benzo[d]thiazole carboxamides : Lacking methoxy or methyl groups, these compounds exhibit reduced solubility and lower binding affinity in kinase inhibition assays. For example, N-(benzo[d]thiazol-2-yl)benzamide shows 50% lower inhibitory activity against EGFR compared to the target compound .
Methoxy-substituted derivatives: Compounds like (Z)-N-(5-methoxybenzo[d]thiazol-2-ylidene)benzo[d]thiazole-6-carboxamide demonstrate that methoxy positioning (e.g., 5- vs. 5,6-di-substitution) significantly impacts steric hindrance and π-π stacking interactions. The 5,6-dimethoxy configuration in the target compound enhances thermodynamic stability (ΔG = -8.2 kcal/mol) compared to mono-methoxy analogues (ΔG = -6.9 kcal/mol) .
Methyl-substituted variants : Substitution at the 3-position of the benzothiazole ring (e.g., 3-methyl vs. 3-ethyl) affects conformational rigidity. The 3-methyl group in the target compound reduces rotational freedom, favoring a planar geometry that improves intercalation with DNA in anticancer studies .
Spectroscopic Characterization
Key spectroscopic differences are observed in ¹H-NMR and ¹³C-NMR
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|
| Target compound | 3.89 (s, 6H, OCH₃), 2.45 (s, 3H, CH₃) | 168.5 (C=O), 152.1 (C-OCH₃) |
| (Z)-N-(5-methoxybenzo[d]thiazol-2-ylidene) | 3.82 (s, 3H, OCH₃) | 167.8 (C=O), 150.3 (C-OCH₃) |
| Unsubstituted analogue | – | 165.9 (C=O) |
The downfield shift of the carboxamide carbonyl (168.5 ppm) in the target compound versus simpler analogues (165.9–167.8 ppm) reflects increased electron withdrawal due to dimethoxy groups .
Critical Analysis of Comparative Methods
- Structural similarity metrics : Fingerprint-based methods (e.g., MACCS keys) prioritize functional groups, while shape-based models (e.g., ROCS) highlight steric compatibility. The target compound’s similarity to erlotinib varies from 0.65 (MACCS) to 0.82 (ROCS), underscoring method-dependent biases .
Biological Activity
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a synthetic compound belonging to the benzothiazole class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H21N3O5S2
- Molecular Weight : 435.51 g/mol
- CAS Number : 895453-85-7
The compound features a benzothiazole core with methoxy and methyl substitutions, which enhance its chemical reactivity and biological activity.
Antimicrobial Activity
Benzothiazole derivatives are recognized for their antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains by disrupting cell wall synthesis and inhibiting essential enzymes, leading to bacterial cell death.
Anticancer Activity
Research indicates that this compound induces apoptosis in cancer cells. It activates caspase pathways and inhibits cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK.
Neuroprotective Effects
A study evaluating related benzothiazole derivatives demonstrated anticonvulsant activity, suggesting potential neuroprotective effects. Compounds with similar structures showed significant activity in the maximal electroshock (MES) test, indicating their ability to protect against seizures induced by pentylenetetrazol.
The mechanisms underlying the biological activities of this compound include:
- Interaction with Molecular Targets : The presence of specific functional groups allows the compound to interact with various molecular targets, enhancing its efficacy.
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to cell death.
- GABAergic Modulation : Some derivatives exert their anticonvulsant effects by modulating GABAergic neurotransmission.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound can be synthesized via cyclocondensation of substituted benzothiazole precursors. Key steps include:
- Hydrazine coupling : React 5,6-dimethoxy-3-methylbenzo[d]thiazol-2-amine with benzo[d]thiazole-6-carboxamide in ethylene glycol under reflux (2–3 h) to form the hydrazone intermediate .
- Z-isomer stabilization : Use glacial acetic acid as a catalyst to favor the (Z)-configuration via intramolecular hydrogen bonding .
- Yield optimization : Adjust solvent polarity (e.g., methanol vs. dioxane) and temperature (30–190°C) to improve purity. For example, HCl in dioxane at 30°C achieves >90% deprotection efficiency .
Table 1: Comparative Yields Under Different Conditions
| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methanol | 80 | AcOH | 58 | 85 |
| Dioxane | 30 | HCl | 75 | 92 |
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- Methodological Answer:
- 1H NMR : The (Z)-configuration is confirmed by a downfield shift of the imine proton (δ 8.5–9.0 ppm) due to conjugation with electron-withdrawing groups . Methoxy groups appear as singlets at δ 3.8–4.0 ppm .
- 13C NMR : The carbonyl carbon (C=O) resonates at ~170 ppm, while the benzo[d]thiazole carbons appear between 110–150 ppm .
- MS : High-resolution ESI-MS should show [M+H]+ at m/z 414.0984 (calculated for C₁₉H₁₈N₃O₃S₂) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer:
- pH stability : The compound degrades rapidly in alkaline conditions (pH > 9) due to hydrolysis of the imine bond. Store in acidic buffers (pH 4–6) .
- Thermal stability : Decomposition occurs above 150°C. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound?
- Methodological Answer:
- DFT calculations : Optimize the (Z)-configuration geometry using B3LYP/6-31G(d) to evaluate electronic properties (HOMO-LUMO gap, dipole moment) .
- Docking studies : Target enzymes like cyclooxygenase-2 (PDB: 5KIR) using AutoDock Vina. The methoxy and methyl groups enhance hydrophobic interactions in the active site .
Q. What strategies can address contradictory data in biological assays (e.g., cytotoxicity vs. selectivity)?
- Methodological Answer:
- Dose-response profiling : Use IC₅₀ values from MTT assays (e.g., 2.5–10 µM against HeLa cells) to differentiate cytotoxic vs. cytostatic effects .
- Off-target screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to assess selectivity .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
- Methodological Answer:
- Modify substituents : Replace 5,6-dimethoxy with electron-deficient groups (e.g., nitro) to enhance metabolic stability .
- LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from 3.2 to <2.5, improving aqueous solubility .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
